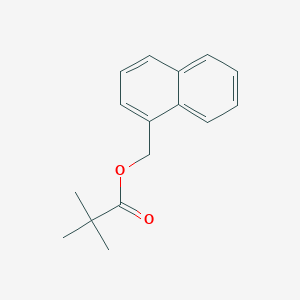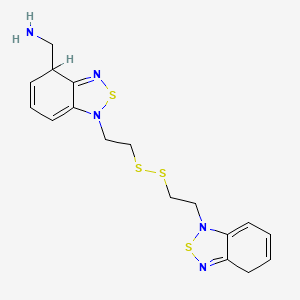
N,N'-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,1,3-benzothiadiazole derivatives with ethylene dithiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkages to thiols.
Substitution: The benzothiadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or material modification.
類似化合物との比較
Similar Compounds
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-5-methanamine)
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-6-methanamine)
Uniqueness
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is unique due to its specific substitution pattern on the benzothiadiazole rings and the presence of dithiobis(ethylene) linkages
特性
CAS番号 |
71605-67-9 |
|---|---|
分子式 |
C17H21N5S4 |
分子量 |
423.7 g/mol |
IUPAC名 |
[1-[2-[2-(4H-2,1,3-benzothiadiazol-1-yl)ethyldisulfanyl]ethyl]-4H-2,1,3-benzothiadiazol-4-yl]methanamine |
InChI |
InChI=1S/C17H21N5S4/c18-12-13-4-3-7-16-17(13)20-26-22(16)9-11-24-23-10-8-21-15-6-2-1-5-14(15)19-25-21/h1-4,6-7,13H,5,8-12,18H2 |
InChIキー |
VMFGRYOFIVFHOR-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=C2C1=NSN2CCSSCCN3C4=CC=CC(C4=NS3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)


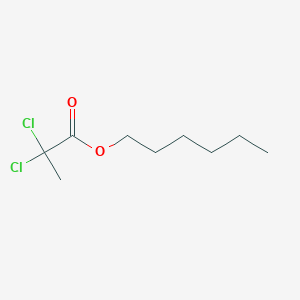

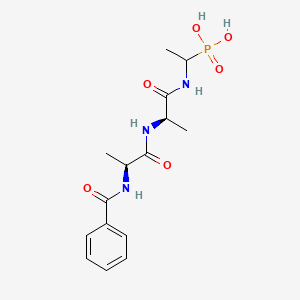

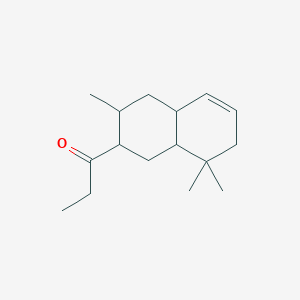


![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
